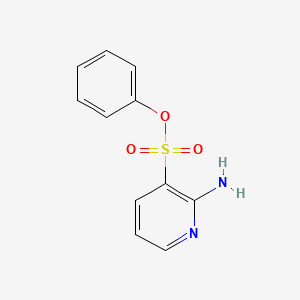![molecular formula C16H16Br2OS2 B12588757 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL CAS No. 630131-13-4](/img/structure/B12588757.png)
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is an organic compound characterized by the presence of bromophenyl and sulfanyl groups attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL typically involves the reaction of 4-bromothiophenol with 1,4-dibromobutane under basic conditions to form the intermediate 1,4-bis[(4-bromophenyl)sulfanyl]butane. This intermediate is then subjected to oxidation to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL involves its interaction with biological molecules. The bromophenyl groups can interact with cellular components, leading to antimicrobial effects. The sulfanyl groups can undergo redox reactions, contributing to the compound’s antioxidant properties. These interactions can disrupt cellular processes in microorganisms, leading to their inhibition or death .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-bromophenyl)sulfane: Similar structure but lacks the butanol backbone.
1,4-bis(sulfanyl)butan-2-ol: Similar backbone but lacks the bromophenyl groups.
Uniqueness
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is unique due to the combination of bromophenyl and sulfanyl groups attached to a butanol backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propiedades
Número CAS |
630131-13-4 |
|---|---|
Fórmula molecular |
C16H16Br2OS2 |
Peso molecular |
448.2 g/mol |
Nombre IUPAC |
1,4-bis[(4-bromophenyl)sulfanyl]butan-2-ol |
InChI |
InChI=1S/C16H16Br2OS2/c17-12-1-5-15(6-2-12)20-10-9-14(19)11-21-16-7-3-13(18)4-8-16/h1-8,14,19H,9-11H2 |
Clave InChI |
HOWSZLRKONOYIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SCCC(CSC2=CC=C(C=C2)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


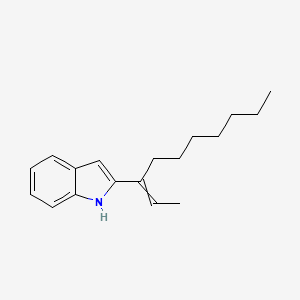
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
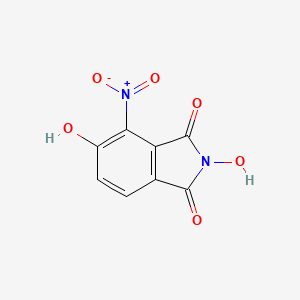
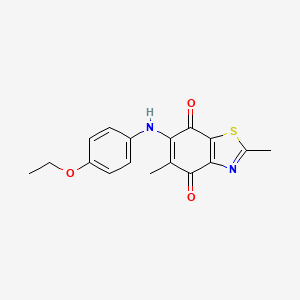
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
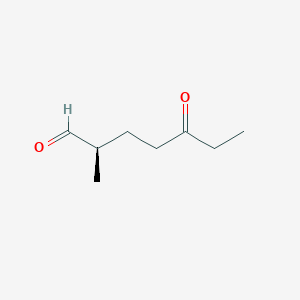

![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)

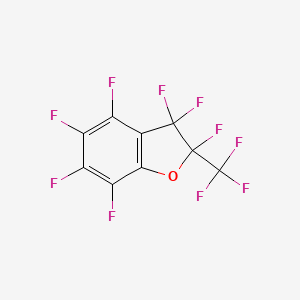
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
